molecular formula C18H19NO3 B11542314 Butyl 4-benzamidobenzoate

Butyl 4-benzamidobenzoate

Cat. No.: B11542314
M. Wt: 297.3 g/mol
InChI Key: IOTNJMAYWPRXEX-UHFFFAOYSA-N
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Description

Butyl 4-benzamidobenzoate is an organic compound that belongs to the class of benzamides. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the amino group is replaced by a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-benzamidobenzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the benzoylation of the amino group. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl 4-benzamidobenzoate undergoes hydrolysis in acidic or basic environments, regenerating 4-aminobenzoic acid and butanol.

Key Findings:

  • Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Yields depend on temperature and acid concentration.

  • Basic Hydrolysis (Saponification) : Utilizes aqueous NaOH or KOH, forming the sodium salt of 4-aminobenzoic acid. Reaction rates increase with higher alkalinity.

Aminolysis and Transesterification

The compound participates in aminolysis with primary amines, replacing the butyl group with an amide moiety. For example:
Butyl 4-benzamidobenzoate+Amine4-Benzamidobenzamide+Butanol\text{this compound} + \text{Amine} \rightarrow \text{4-Benzamidobenzamide} + \text{Butanol}

Transesterification with other alcohols (e.g., methanol) is feasible under catalytic conditions, though steric hindrance from the benzamido group may reduce yields compared to simpler esters.

Stability Under Oxidative and Thermal Conditions

This compound demonstrates moderate stability in oxidative environments. Studies on analogous esters show that:

ConditionResultSource
Oxygen atmosphere (110°C)Minimal decomposition over 4 hours
Presence of radical scavengers (e.g., TEMPO)No significant reaction pathway alteration

Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C, consistent with aromatic ester stability profiles.

Catalytic Reactivity in Ionic Liquids

Research on benzyl alcohol esterification using ILs provides insights into optimizing this compound synthesis :

Ionic LiquidConversion (%)Yield (%)
[EMIM] OAc>9994
[EMIM] TFA100
[EMIM] HSO₄160

The acetate anion in [EMIM] OAc enhances catalytic activity by stabilizing intermediates through hydrogen bonding, a mechanism potentially applicable to this compound synthesis .

Functionalization via Coupling Reactions

The benzamido group enables further functionalization. For instance, Schotten-Baumann coupling with anilines (using benzoyl chloride intermediates) produces diverse benzamide derivatives, as demonstrated in structurally related compounds .

Example Pathway :

  • Hydrolysis to 4-aminobenzoic acid.

  • Conversion to benzoyl chloride using SOCl₂.

  • Reaction with substituted anilines to form targeted amides .

Mechanism of Action

The mechanism of action of Butyl 4-benzamidobenzoate involves the inhibition of voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, resulting in the blocking of impulse transmission. Additionally, the compound acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents . These actions contribute to its anesthetic and pain-relieving properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-benzamidobenzoate is unique due to its dual functional groups (benzoyl and butyl) that confer specific chemical reactivity and biological activity. Its ability to inhibit multiple ion channels makes it a valuable compound for research in pain management and cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing Butyl 4-benzamidobenzoate in academic settings?

  • Synthesis : Start with esterification of 4-benzamidobenzoic acid using butanol under acid catalysis (e.g., H₂SO₄). Optimize reaction temperature (typically 80–100°C) and time (12–24 hours). Monitor progress via TLC or HPLC .
  • Characterization : Confirm identity using NMR (¹H/¹³C) and FT-IR spectroscopy. Compare spectral data to structurally analogous benzoate esters (e.g., benzyl 4-hydroxybenzoate, which has well-documented NMR peaks at δ 7.8–8.1 ppm for aromatic protons) . For purity, use HPLC with a C18 column and UV detection at 254 nm. Report melting points and elemental analysis (C, H, N) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • Storage : Keep in airtight containers at room temperature, away from strong oxidizers or acids to prevent decomposition .

Q. How can researchers validate the purity of this compound using analytical techniques?

  • Chromatography : Employ reverse-phase HPLC with a gradient elution (e.g., acetonitrile/water). Compare retention times to commercial standards (if available).
  • Spectroscopy : Use mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 298.3 for C₁₈H₁₉NO₃). FT-IR should show ester C=O stretching near 1720 cm⁻¹ and amide N-H bands at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid or immobilized lipases, to reduce side reactions.
  • Solvent Selection : Compare polar aprotic solvents (e.g., DMF) vs. traditional toluene. A 2022 study on tert-butyl esters noted 15% yield increases in DMF due to better solubility of intermediates .
  • Workflow : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and reaction time .

Q. What strategies address solubility challenges of this compound in aqueous systems for biological assays?

  • Co-Solvents : Use DMSO or ethanol (≤5% v/v) to pre-dissolve the compound. Validate biocompatibility with control experiments.
  • Micellar Systems : Incorporate surfactants like Tween-80 or PEG derivatives to enhance dispersion. Dynamic light scattering (DLS) can confirm stable nanoparticle formation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

  • Reproducibility : Repeat synthesis and characterization under identical conditions. Ensure solvents (e.g., deuterated chloroform vs. DMSO-d₆) are consistent, as they affect peak splitting .
  • Cross-Validation : Compare data with published analogs (e.g., tert-butyl 4-formamidobenzoate, δ 1.5 ppm for tert-butyl protons) . Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What role does this compound play in drug delivery systems, and how can its stability be tested?

  • Prodrug Applications : The ester group may enhance lipophilicity for transmembrane delivery. Hydrolytic stability can be assessed in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C over 24 hours. Monitor degradation via HPLC .
  • Accelerated Stability Studies : Store the compound at 40°C/75% RH for 6 months and analyze for discoloration, polymorphic changes (via XRD), or impurity formation .

Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing off-target effects?

  • Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 μM) in cell-based assays (e.g., MTT for cytotoxicity). Include positive/negative controls (e.g., known COX-2 inhibitors if targeting inflammation) .
  • Selectivity Profiling : Screen against related enzymes/receptors (e.g., COX-1 vs. COX-2) using fluorometric or radiometric assays. Statistical tools like ANOVA can identify significant activity differences .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

butyl 4-benzamidobenzoate

InChI

InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,19,20)

InChI Key

IOTNJMAYWPRXEX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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